molecular formula C18H15NO2 B8663982 2-(Diphenoxymethyl)pyridine CAS No. 105745-58-2

2-(Diphenoxymethyl)pyridine

Cat. No. B8663982
CAS RN: 105745-58-2
M. Wt: 277.3 g/mol
InChI Key: PEXOHYPIMCHEIY-UHFFFAOYSA-N
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Description

2-(Diphenoxymethyl)pyridine is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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properties

CAS RN

105745-58-2

Product Name

2-(Diphenoxymethyl)pyridine

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(diphenoxymethyl)pyridine

InChI

InChI=1S/C18H15NO2/c1-3-9-15(10-4-1)20-18(17-13-7-8-14-19-17)21-16-11-5-2-6-12-16/h1-14,18H

InChI Key

PEXOHYPIMCHEIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C2=CC=CC=N2)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.42 grams (g) (0.032 mole (m)) of 6-chloro-2-(diphenoxymethyl)pyridine, 8.02 g (0.079 m) of triethylamine in 200 milliliters (ml) of absolute ethanol in a Parr shaker bottle was added 0.5 g of 5 percent palladium on charcoal. Hydrogen was passed over the liquid surface using a Parr hydrogenator until ~3 pounds (0.3 m) had been consumed. The reaction mixture was filtered and the solvent removed by evaporation under reduced pressure. The residue was poured into a solution of 50 ml of water and 50 ml of 10 percent sodium hydroxide. This solution was extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate and the solvent stripped away under vacuum. The residue was heated at 0.02 millimeters of mercury to 110° C. to remove lower boiling impurities. The above named product was recovered as a pale yellow oil in a yield of 6.8 g and was ~99 percent pure. The Nuclear Magnetic Resonance spectrum (NMR) confirmed the product. The product has a refractive index of n25/d=1.5946 and upon analysis was found to have carbon, hydrogen and nitrogen contents of 77.78, 5.56 and 4.92 percent, respectively, as compared with the theoretical contents of 77.98, 5.24 and 5.05 percent, respectively, as calculated for the above named compound (Compound 1).
Name
6-chloro-2-(diphenoxymethyl)pyridine
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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